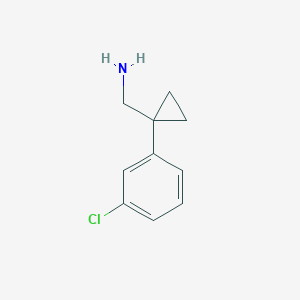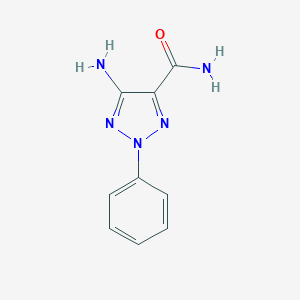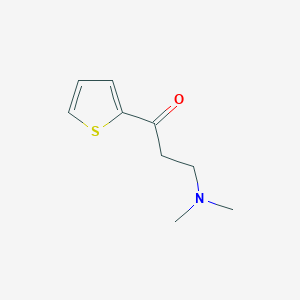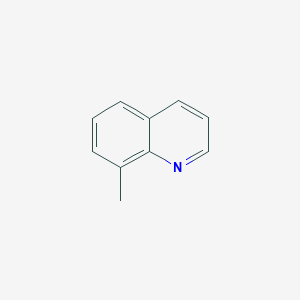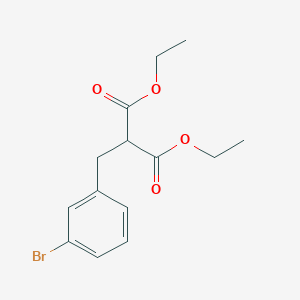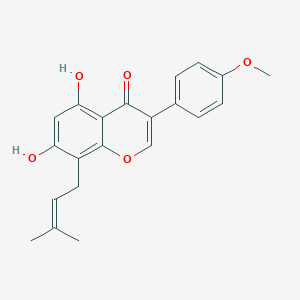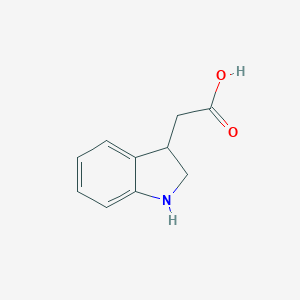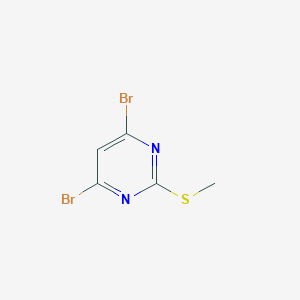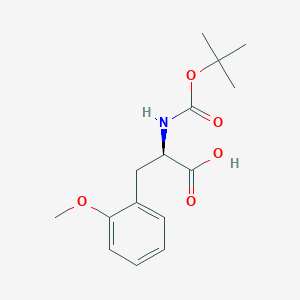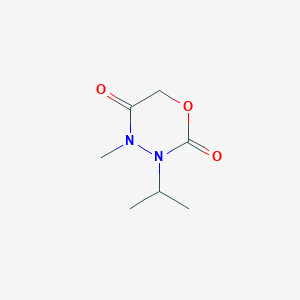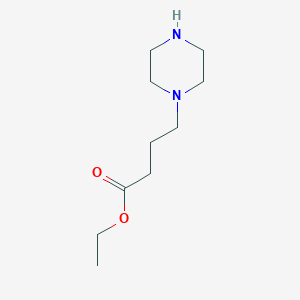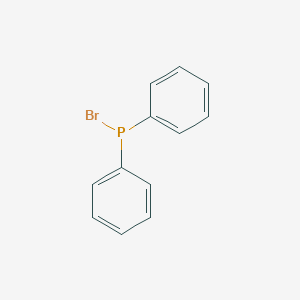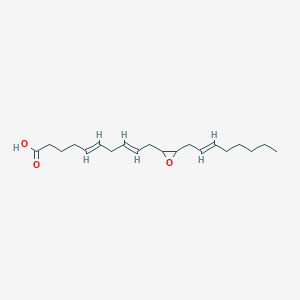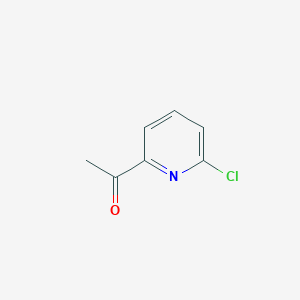![molecular formula C12H10FNO B175614 [6-(4-Fluorophenyl)pyridin-3-YL]methanol CAS No. 135958-92-8](/img/structure/B175614.png)
[6-(4-Fluorophenyl)pyridin-3-YL]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H9FNO . It consists of a pyridine ring that is substituted with a 4-fluorophenyl group at the 5-position and a hydroxymethyl group at the 3-position .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in a study . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is characterized by a pyridine ring substituted with a 4-fluorophenyl group and a hydroxymethyl group .Physical And Chemical Properties Analysis
“[6-(4-Fluorophenyl)pyridin-3-YL]methanol” is a chemical compound with the molecular formula C12H10FNO . Further physical and chemical properties are not specified in the search results.Applications De Recherche Scientifique
Applications in Kinase Inhibition
Compounds with a substituted pyridine ring, similar to [6-(4-Fluorophenyl)pyridin-3-yl]methanol, have been explored for their potential as kinase inhibitors. The design, synthesis, and activity studies of such compounds, especially in the context of p38 mitogen-activated protein (MAP) kinase, demonstrate the relevance of these structures in developing selective inhibitors for therapeutic purposes. This kinase plays a critical role in inflammatory processes, and inhibitors can potentially manage diseases characterized by excessive inflammation (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Diagnostic Applications
The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers is a significant application. Methanol's detection in transformer oils, related to the degradation of insulating paper, underscores its utility in monitoring and maintenance practices within the electrical power industry (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Hydrogen Production
Methanol serves as a liquid hydrogen carrier, facilitating hydrogen production through various reforming processes. The development of catalysts and reactor technologies for methanol steam reforming, partial oxidation, and other methods are crucial for advancing hydrogen fuel technologies. This area of research aims at improving the efficiency and sustainability of hydrogen production, with implications for fuel cell applications and the broader hydrogen economy (García, Arriola, Chen, & de Luna, 2021).
Environmental and Analytical Chemistry
Methanol's role in environmental science, particularly in the study of methanotrophs and methane oxidation, highlights its importance in both mitigating greenhouse gas emissions and in biotechnological applications. Methanotrophs, which utilize methane as their carbon source, can produce valuable products like methanol, showcasing an intersection of environmental science and industrial biotechnology (Strong, Xie, & Clarke, 2015).
Methanol in Supercritical Water Oxidation
The study of methanol oxidation in supercritical water illustrates its relevance in waste treatment technologies and in understanding the kinetics of organic compound oxidation under extreme conditions. This research area is pertinent for designing efficient processes for hazardous waste remediation and for exploring the fundamental aspects of chemical reactions in supercritical fluids (Vogel et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
[6-(4-fluorophenyl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-7,15H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJSEQHITGOQTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)CO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Fluorophenyl)pyridin-3-YL]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

